molecular formula C7H17O3PS B1209986 PHORATE-OXON CAS No. 20195-06-6

PHORATE-OXON

Cat. No.: B1209986
CAS No.: 20195-06-6
M. Wt: 212.25 g/mol
InChI Key: WPRUJVAQCWMXQM-UHFFFAOYSA-N
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Description

Phorate-oxon is an organophosphorus compound with the chemical formula C7H17O3PS2 and a molecular weight of 244.312 . It is a metabolite of phorate, a systemic organophosphate insecticide. This compound is known for its high toxicity and is primarily used in agricultural settings to control pests on crops such as cotton, corn, and potatoes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phorate-oxon is typically synthesized through the oxidation of phorate. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like toluene or methanol, and the temperature is maintained between 20°C to 30°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale oxidation reactors. The process involves the continuous feeding of phorate and the oxidizing agent into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Phorate-oxon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Phorate-oxon exerts its toxic effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. The compound binds covalently to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nerves, causing symptoms such as muscle twitching, respiratory distress, and, in severe cases, death .

Comparison with Similar Compounds

Phorate-oxon is similar to other organophosphorus compounds such as:

Uniqueness

This compound is unique due to its high toxicity and its ability to inhibit acetylcholinesterase more effectively than many other organophosphorus compounds. This makes it a potent insecticide but also a significant environmental and health hazard .

Properties

IUPAC Name

1-diethoxyphosphorylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRUJVAQCWMXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174028
Record name Diethyl S-n-propyl phosphorothiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20195-06-6
Record name Phosphorothioic acid, O,O-diethyl S-propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20195-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl S-n-propyl phosphorothiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl S-n-propyl phosphorothiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The title of the research paper mentions an "active impurity" affecting the study of Diethyl S-n-propyl phosphorothiolate's anticholinesterase ability. What is the significance of this finding?

A1: The presence of an active impurity in a chemical compound intended for research purposes poses a significant challenge. [] This is particularly crucial when investigating biological activity, such as the anticholinesterase ability of Diethyl S-n-propyl phosphorothiolate in this case. [] The impurity, possessing its own biological activity, can interfere with the accurate assessment of the compound's true potency and mechanism of action. [] This interference can lead to erroneous conclusions about the compound's efficacy and safety profile. [] Therefore, identifying and eliminating or characterizing such impurities is paramount for obtaining reliable and meaningful research outcomes. []

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